molecular formula C11H8FNO B8263241 5-(4-fluorophenyl)-1H-pyrrole-3-carbaldehyde

5-(4-fluorophenyl)-1H-pyrrole-3-carbaldehyde

Cat. No.: B8263241
M. Wt: 189.19 g/mol
InChI Key: MWDMTXLQGAHGOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-fluorophenyl)-1H-pyrrole-3-carbaldehyde is an organic compound with the molecular formula C11H8FNO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The presence of a fluorophenyl group at the 5-position and a formyl group at the 3-position of the pyrrole ring makes this compound unique and valuable in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-1H-pyrrole-3-carbaldehyde typically involves the following steps:

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. The use of high-pressure autoclaves, precise temperature control, and efficient purification techniques are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorophenyl)-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-fluorophenyl)-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

Properties

IUPAC Name

5-(4-fluorophenyl)-1H-pyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO/c12-10-3-1-9(2-4-10)11-5-8(7-14)6-13-11/h1-7,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDMTXLQGAHGOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CN2)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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